molecular formula C15H30F6NO4PS2 B1417961 Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide CAS No. 324575-10-2

Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide

Cat. No. B1417961
M. Wt: 497.5 g/mol
InChI Key: YJPDLBMZLGTDRZ-UHFFFAOYSA-N
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Description

Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide (TMPB) is a compound that has been introduced into the carbonate electrolyte to regulate Li+ spatial arrangement in lithium metal batteries . It is a colorless to almost colorless clear liquid .


Chemical Reactions Analysis

TMPB has been used in lithium battery electrolytes. It has been compared with the corresponding ammonium-based electrolyte . In lithium metal batteries, TMPB is used to regulate Li+ spatial arrangement .


Physical And Chemical Properties Analysis

TMPB is a colorless to almost colorless clear liquid . It has a molecular weight of 497.5 .

Scientific Research Applications

Electrochemical Stability and Battery Applications

Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide has been studied for its promising role in electrochemical applications. Particularly, it has shown effectiveness as an electrolyte additive in lithium secondary batteries, contributing to high voltammetric response and charge-discharge cycling efficiency. The conductivity and viscosity of the phosphonium-based electrolytes are similar to those of corresponding ammonium electrolytes, indicating its potential for high-performance battery applications (Tsunashima et al., 2010).

Gas Solubility and Ionic Liquids

The compound is part of a group of bis(trifluoromethylsulfonyl)imide-based ionic liquids that have been explored for their gas solubility properties. Studies have measured the solubility of gases like carbon dioxide in these ionic liquids, finding that they can be well-correlated with specific equations of state. This indicates a potential application in fields requiring the manipulation or storage of gases (Tagiuri et al., 2014).

Material Stability and Synthesis

Research has also delved into the synthesis, stability, and characterization of this compound, focusing on its conductivity and vibrational spectroscopy. The compound exhibits a high thermal stability, making it a candidate for applications in high-temperature processes. The detailed vibrational assignment and conductivity data suggest its utility in material science, especially where ionic liquids or molten salts are used (Haddad et al., 2017).

Impact on Tribolayer Formation

The cationic structural moiety of bis(trifluoromethylsulfonyl)imide-based ionic liquids, including those with tributylmethylphosphonium, influences the constitution of the tribolayer. This has implications for their application in tribology, particularly in understanding how varying cations affect the concentration of tribochemical reaction products (Gabler et al., 2014).

Safety And Hazards

TMPB can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling it. If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;tributyl(methyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30P.C2F6NO4S2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-13H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPDLBMZLGTDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](C)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30F6NO4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659835
Record name Tributyl(methyl)phosphanium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide

CAS RN

324575-10-2
Record name Tributyl(methyl)phosphanium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In an reactor wherein air was replaced by N2, 300.0 g (1.5 mol) of tributyl phosphine and 1000 mL of methanol were added and cooled to about 0° C. by a ice-bath. 427.6 g (1.5 mol) of trifluoromethanesulfonimide was then added dropwise under strong stirring, and 202.0 g (2.2 mol) of dimethyl carbonate was also added afterwards. After one hour of reaction and mixing, the reaction mixture was transferred to an autoclave, wherein air was removed prior to heating. After 6 hours of reaction at temperature of 180° C. and pressure of from 1.6 MPa to 1.7 MPa, the crude product was obtained after distilling off the unreacted materials and solvent. 705.7 g of methyl tributyl phosphonium bis(trifluoromethanesulfonyl)amide was obtained after washing and drying at 60° C. and 0.1 kPa for 4 hours.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
427.6 g
Type
reactant
Reaction Step Two
Quantity
202 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide
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Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide
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